NH-3
Overview
Description
Ammonia, with the chemical formula NH₃, is a colorless gas with a pungent odor. It is composed of one nitrogen atom bonded to three hydrogen atoms. Ammonia is a significant compound in both the atmosphere and the biosphere. It is the simplest stable compound of nitrogen and hydrogen and serves as a starting material for the production of many commercially important nitrogen compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
In the laboratory, ammonia can be prepared by heating an ammonium salt, such as ammonium chloride, with a strong alkali like sodium hydroxide or calcium hydroxide. The reaction is as follows: [ 2 \text{NH}_4\text{Cl} + \text{Ca(OH)}_2 \rightarrow \text{CaCl}_2 + 2 \text{H}_2\text{O} + 2 \text{NH}_3 ] Ammonia gas can also be produced by heating concentrated ammonium hydroxide .
Industrial Production Methods
The primary industrial method for producing ammonia is the Haber-Bosch process. This process involves the direct combination of nitrogen and hydrogen gases in the presence of an iron catalyst under high pressure and temperature: [ \text{N}_2 + 3 \text{H}_2 \rightarrow 2 \text{NH}_3 ] This method is highly efficient and is used to produce ammonia on a large scale .
Chemical Reactions Analysis
Types of Reactions
Ammonia undergoes various types of chemical reactions, including:
Oxidation: Ammonia can be oxidized to form nitrogen gas and water.
Reduction: Ammonia can act as a reducing agent, reducing metal oxides to their respective metals.
Substitution: Ammonia reacts with acids to form ammonium salts, such as ammonium chloride when reacted with hydrochloric acid.
Common Reagents and Conditions
Oxidation: Requires an oxidizing agent such as oxygen or chlorine.
Reduction: Involves metal oxides and high temperatures.
Substitution: Involves acids like hydrochloric acid or sulfuric acid.
Major Products
Oxidation: Nitrogen gas (N₂) and water (H₂O).
Reduction: Pure metals and water.
Substitution: Ammonium salts like ammonium chloride (NH₄Cl) and ammonium sulfate (NH₄)₂SO₄.
Scientific Research Applications
Ammonia has a wide range of applications in scientific research:
Mechanism of Action
Ammonia exerts its effects through various mechanisms:
Metabolic Pathways: Ammonia is involved in the synthesis of amino acids and nucleotides. It is also a byproduct of protein metabolism.
Molecular Targets: Ammonia targets enzymes involved in the urea cycle and other metabolic pathways.
Physiological Effects: Ammonia can act as a respiratory stimulant and is used in smelling salts to prevent fainting.
Comparison with Similar Compounds
Ammonia can be compared with other nitrogen-containing compounds such as:
Ammonium Hydroxide (NH₄OH): A solution of ammonia in water, which is used as a cleaning agent and in the manufacture of fertilizers.
Ammonium Salts: Compounds like ammonium chloride and ammonium sulfate, which are used in fertilizers and other industrial applications.
Ammonia is unique due to its simple structure and wide range of applications in various fields. Its ability to act as both a weak base and a weak acid makes it versatile in chemical reactions .
Properties
IUPAC Name |
2-[4-[[4-hydroxy-3-[2-(4-nitrophenyl)ethynyl]-5-propan-2-ylphenyl]methyl]-3,5-dimethylphenoxy]acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27NO6/c1-17(2)25-14-21(15-26-18(3)11-24(12-19(26)4)35-16-27(30)31)13-22(28(25)32)8-5-20-6-9-23(10-7-20)29(33)34/h6-7,9-14,17,32H,15-16H2,1-4H3,(H,30,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXMROOKFPWGDGF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1CC2=CC(=C(C(=C2)C(C)C)O)C#CC3=CC=C(C=C3)[N+](=O)[O-])C)OCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001033230 | |
Record name | 2-[4-[[4-Hydroxy-3-(1-methylethyl)-5-[2-(4-nitrophenyl)ethynyl]phenyl]methyl]-3,5-dimethylphenoxy]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001033230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
473.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
447415-26-1 | |
Record name | NH-3 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0447415261 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-[4-[[4-Hydroxy-3-(1-methylethyl)-5-[2-(4-nitrophenyl)ethynyl]phenyl]methyl]-3,5-dimethylphenoxy]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001033230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NH-3 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54KY638G8W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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